molecular formula C10H12F3NO2S B2881081 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2327350-66-1

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2881081
CAS No.: 2327350-66-1
M. Wt: 267.27
InChI Key: NYSPVMOZANJUKW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. This compound is characterized by the presence of a trifluoroethyl group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Various substituted benzenesulfonamides.

    Oxidation: 3,4-Dimethylbenzenesulfonic acid derivatives.

    Reduction: 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline.

Scientific Research Applications

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide finds applications in several scientific research areas:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Pharmacology: Investigated for its potential biological activities and interactions with various biological targets.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Organic Synthesis: Employed as a reagent in various organic transformations to introduce trifluoroethyl groups.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide
  • 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
  • 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonic acid

Uniqueness

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is unique due to the presence of both trifluoroethyl and sulfonamide groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S/c1-7-3-4-9(5-8(7)2)17(15,16)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPVMOZANJUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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